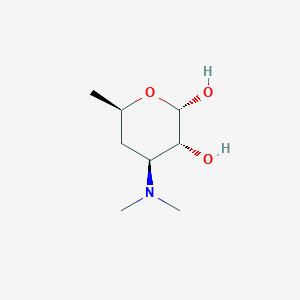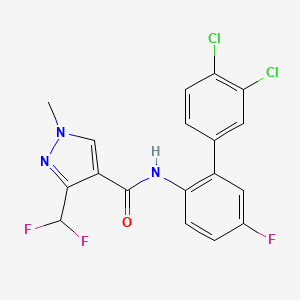
ビキサフェン
概要
説明
Bixafen is a fungicide that has been used in agriculture for over 30 years. It is a member of the benzoylphenyl urea (BPU) family of fungicides and is effective in controlling a wide range of diseases in plants. Bixafen has been found to be effective in controlling fungal diseases such as powdery mildew, rust, and leaf spot. It has also been used to control oomycete diseases such as downy mildew and late blight. Bixafen is a broad-spectrum fungicide, meaning it is effective against a wide range of fungal species.
科学的研究の応用
農業における殺菌剤
ビキサフェンは、サクシネートデヒドロゲナーゼ阻害剤(SDHI)であり、農業において殺菌剤として広く使用されています . ミトコンドリアの呼吸鎖の必須成分であるサクシネートデヒドロゲナーゼを阻害することによって作用します . これにより、植物に損傷を与える真菌の成長を抑制する効果があります .
ミトコンドリア機能不全の研究
ビキサフェンは、ヒト細胞のミトコンドリア機能不全を研究するために科学研究で使用されてきました . ビキサフェンへの短時間暴露は、選択的なヒト細胞株においてミトコンドリア機能不全を引き起こすことが示されています . これは、酸素消費率の低下とミトコンドリアスーパーオキシドレベルの上昇によって測定されます .
神経発達研究
ビキサフェンは、特にゼブラフィッシュにおける神経発達研究で使用されてきました . ビキサフェンへの暴露は、小頭症や運動ニューロン軸索の発達における欠陥を引き起こすことが示されています . これは、神経発達中のビキサフェンの潜在的な神経毒性効果を強調しています .
環境影響研究
農業におけるその広範な使用を考えると、ビキサフェンはしばしば環境中で検出されます . したがって、それは環境影響研究で使用され、それに暴露された生物に対する潜在的な健康リスクを理解しています .
細胞アポトーシスに関する研究
研究では、ビキサフェンへの暴露は、特定のヒト細胞株における早期アポトーシス細胞の増加につながる可能性があることが示されています . これは、ビキサフェンを細胞アポトーシスのメカニズムを調査する研究に役立ちます .
活性酸素種産生に関する研究
ビキサフェンの細胞のミトコンドリア機能への影響は、活性酸素種の産生における変化につながります . したがって、それは生物系による活性酸素種の産生と処理を調査する研究で使用されます .
作用機序
Target of Action
Bixafen primarily targets the enzyme succinate dehydrogenase (SDH) . This enzyme is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .
Mode of Action
Bixafen functions by inhibiting succinate dehydrogenase . This inhibition disrupts energy production within the fungal cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by Bixafen is the mitochondrial respiration chain . By inhibiting succinate dehydrogenase, an enzyme of complex II within this chain, Bixafen disrupts the normal flow of electrons and the production of ATP, which is essential for the survival and growth of the fungus .
Result of Action
The result of Bixafen’s action is broad fungicidal activity in various crops . By inhibiting succinate dehydrogenase, Bixafen prevents the fungi from producing the energy they need to grow and reproduce, effectively controlling the spread of fungal diseases .
Action Environment
It’s also worth noting that Bixafen is highly toxic to fish, moderately toxic to birds, aquatic invertebrates, and algae but has a low toxicity to honeybees . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Bixafen is an important member of the fastest-growing succinate dehydrogenase inhibitor (SDHI) fungicides . Bayer CropScience, the developer of Bixafen, anticipates global annual peak sales potential of more than $380 million . Further registrations for products based on Bixafen are expected shortly .
生化学分析
Biochemical Properties
Bixafen plays a significant role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. Bixafen interacts with the SDH enzyme by binding to its active site, preventing the oxidation of succinate to fumarate .
Cellular Effects
Bixafen has been shown to affect various types of cells and cellular processes. In zebrafish embryos, Bixafen exposure led to hepatotoxicity and pancreas toxicity, causing deformities and dysfunction in these organs . Additionally, Bixafen has been found to cause microcephaly and motor neuron axon defects during development, indicating its impact on cell signaling pathways and gene expression . The compound also affects cellular metabolism by disrupting mitochondrial function, leading to energy deficits and oxidative stress .
Molecular Mechanism
At the molecular level, Bixafen exerts its effects by binding to the succinate dehydrogenase enzyme, inhibiting its activity. This inhibition blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, disrupting the electron transport chain and reducing ATP production . The binding interactions between Bixafen and SDH involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Additionally, Bixafen’s inhibition of SDH leads to the accumulation of succinate, which can further impact cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bixafen have been observed to change over time. Bixafen exhibits high environmental persistence and chemical stability, with a natural degradation half-life of up to 500 days at 20°C . In in vitro studies, Bixafen’s stability allows it to maintain its inhibitory effects on succinate dehydrogenase over extended periods. Long-term exposure to Bixafen has been associated with chronic toxicity in aquatic organisms, including fish and amphibians .
Dosage Effects in Animal Models
The effects of Bixafen vary with different dosages in animal models. At low doses, Bixafen has been shown to cause mild toxic effects, while higher doses result in severe toxicity. In zebrafish embryos, increasing concentrations of Bixafen led to more pronounced deformities and dysfunctions, including cardiac dysplasia and reduced heart rate . In rodent models, high doses of Bixafen resulted in rapid elimination from the plasma, followed by a slower terminal elimination phase .
Metabolic Pathways
Bixafen is involved in several metabolic pathways, primarily affecting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation processes. By inhibiting succinate dehydrogenase, Bixafen disrupts the TCA cycle, leading to the accumulation of succinate and a reduction in fumarate levels . This disruption affects the overall metabolic flux and energy production within cells. Additionally, Bixafen’s impact on mitochondrial function can lead to oxidative stress and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Bixafen is transported and distributed through various mechanisms. The compound’s low aqueous solubility and non-volatility contribute to its persistence in the environment . Bixafen is absorbed and distributed to different organs and tissues, with its concentration in plasma being measured to track its distribution . The compound’s transport involves interactions with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
Bixafen’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes . Bixafen’s localization within the mitochondria is crucial for its activity, as it directly impacts the electron transport chain and ATP production .
特性
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMOOXUCMHBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058134 | |
| Record name | Bixafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581809-46-3 | |
| Record name | Bixafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581809-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bixafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bixafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bixafen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIXAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XK2L8M3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Bixafen?
A1: Bixafen targets succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, in fungi. [, , , , ]
Q2: How does Bixafen interact with SDH?
A2: Bixafen, like other SDHI fungicides, binds to the ubiquinone binding site of the SDH enzyme, blocking the oxidation of succinate to fumarate. [, , , ]
Q3: What are the downstream effects of Bixafen's interaction with SDH?
A3: The inhibition of SDH by Bixafen disrupts the fungal mitochondrial respiratory chain, leading to a depletion of cellular energy and ultimately fungal cell death. [, , , ]
Q4: What is the molecular formula and weight of Bixafen?
A4: The molecular formula of Bixafen is C18H17ClF3N3O2, and its molecular weight is 399.8 g/mol. [, ]
Q5: How does the structure of Bixafen contribute to its fungicidal activity?
A5: The presence of the pyrazole-4-carboxamide moiety in Bixafen is crucial for its binding to the SDH enzyme and its fungicidal activity. [, , ]
Q6: Have any structural modifications been explored to improve Bixafen's activity or selectivity?
A6: Yes, researchers have synthesized Bixafen analogs with modifications to the phenyl ring and other substituents, aiming to improve its activity and understand structure-activity relationships. [, , ] Studies have explored replacing the pyrazole group with other aryl groups to discover new SDHI fungicides. [] Researchers have also synthesized 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring found in Bixafen. []
Q7: Is there evidence of resistance to Bixafen in fungal populations?
A7: Yes, resistance to Bixafen has been reported in various fungal species, including Zymoseptoria tritici and Botrytis cinerea. [, , , , , , ]
Q8: What are the mechanisms of resistance to Bixafen?
A8: Resistance to Bixafen in fungi is primarily attributed to mutations in the genes encoding the Sdh subunits, particularly SdhB, SdhC, and SdhD. [, , , ] These mutations can alter the binding affinity of Bixafen to the SDH enzyme, reducing its efficacy.
Q9: Is there cross-resistance between Bixafen and other SDHI fungicides?
A9: Yes, cross-resistance between Bixafen and other SDHI fungicides, such as fluxapyroxad, benzovindiflupyr, and fluopyram, has been observed in some cases, particularly when similar mutations in the Sdh genes are involved. [, , , , , ]
Q10: What is the environmental fate of Bixafen?
A10: Bixafen is persistent in soil and can accumulate with repeated applications. [, ] It also has the potential to contaminate groundwater through the leaching of its metabolite, M44. [, ]
Q11: What are the ecotoxicological effects of Bixafen?
A11: Bixafen exhibits high toxicity to aquatic organisms, posing a risk to surface water ecosystems. [] While it may pose minimal risk to terrestrial organisms with appropriate mitigation measures, its persistence and potential for bioaccumulation warrant further investigation. [, ]
Q12: In what agricultural applications is Bixafen used?
A12: Bixafen is primarily used as a fungicide in cereal crops to control various fungal diseases such as powdery mildew, rust, and Septoria blotch. [, , , , , ] It is also used in peanut and cotton crops for disease control. [, ]
Q13: Is Bixafen used in combination with other fungicides?
A13: Yes, Bixafen is often used in combination with other fungicides, such as prothioconazole, trifloxystrobin, and fluopyram, to broaden the spectrum of activity and potentially manage resistance development. [, , , , , , ]
Q14: What analytical methods are used to determine Bixafen residues?
A14: Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine Bixafen residues in various matrices, such as water, soil, and plant material. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B1247018.png)
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)
![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
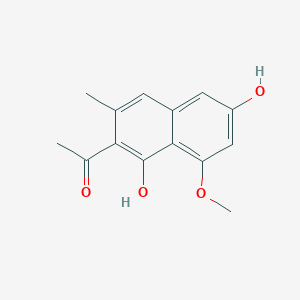
![(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylsulfinylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1247025.png)
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)



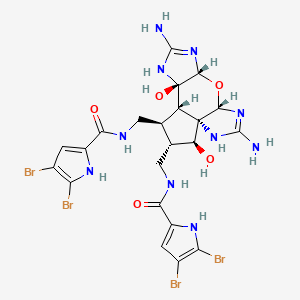

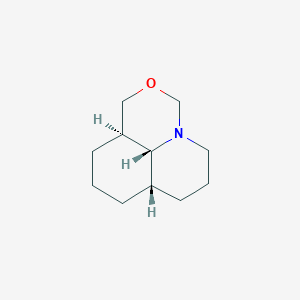
![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
